1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene
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Overview
Description
1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorosulfonyloxy group and a methylamino-oxoethoxy moiety attached to a benzene ring. Its unique structure makes it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene typically involves multiple steps, including the introduction of the fluorosulfonyloxy group and the methylamino-oxoethoxy moiety. One common synthetic route involves the reaction of a suitable benzene derivative with fluorosulfonyl chloride under controlled conditions to introduce the fluorosulfonyloxy group. This is followed by the reaction with a methylamino-oxoethoxy precursor to complete the synthesis. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and the use of catalysts .
Chemical Reactions Analysis
1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyloxy group to other functional groups, such as hydroxyl or amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyloxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biological processes. The methylamino-oxoethoxy moiety may also contribute to the compound’s activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene can be compared with other similar compounds, such as:
1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate: This compound also contains a fluorosulfonyloxy group but differs in its overall structure and applications.
1-(o-allyloxyphenoxy)-3-methylamino-2-propanol: A metabolite of the β-receptor blocking agent oxprenolol, formed through N-dealkylation and subsequent N-methylation
Properties
IUPAC Name |
1-fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO5S/c1-11-9(12)6-15-7-3-2-4-8(5-7)16-17(10,13)14/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZXIPKGGHBBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=CC=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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